Benzyl caffeate

Übersicht

Beschreibung

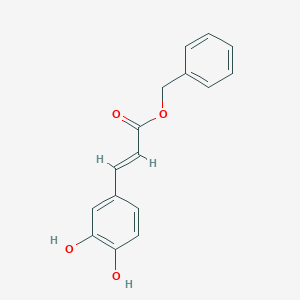

Benzyl caffeate (benzyl ester of caffeic acid) is a phenolic compound naturally occurring in plant resins, particularly in propolis—a bee-collected material with antimicrobial and antioxidant properties. Its chemical structure comprises a caffeic acid moiety (3,4-dihydroxycinnamic acid) esterified with benzyl alcohol (Figure 1). This compound is noted for its presence in specific Populus species and propolis from regions like France, where it is a predominant constituent . Studies highlight its antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans, as well as antioxidant properties linked to its catechol group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl caffeate can be synthesized through the esterification of caffeic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction of this compound can yield dihydro derivatives, which may have different biological activities.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted caffeate esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Benzyl caffeate exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory conditions. In vitro studies have demonstrated its effectiveness against various cellular stressors, suggesting potential applications in inflammatory disease management .

Antitumor Activity

This compound has shown promise in cancer research due to its anti-tumor properties. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

This compound has been identified as a component of propolis that exhibits antimicrobial properties against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness against these pathogens highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .

Potential Drug Development

The pharmacokinetic profile of this compound suggests that it could be developed into a therapeutic agent. Studies have indicated favorable absorption and bioavailability characteristics, which are crucial for drug formulation . Its broad spectrum of biological activities makes it a candidate for further investigation in drug development.

Propolis Extracts and Health Benefits

A study examining the antioxidant capacity of propolis found that the content of this compound correlated positively with its antioxidative activity. This finding supports the use of propolis as a natural health supplement due to its rich composition of bioactive compounds, including this compound .

Antimicrobial Efficacy Against MRSA

In an experimental setup involving a mouse model infected with MRSA, this compound was shown to enhance the efficacy of antimicrobial blue light therapy, suggesting its potential role in improving treatment outcomes for localized infections caused by resistant bacteria .

Summary Table of Applications

Wirkmechanismus

Benzyl caffeate exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. The compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been shown to modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Benzyl caffeate belongs to a class of caffeic acid esters, which vary in their alcohol substituents. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Caffeic Acid Esters

Key Findings:

Antimicrobial Potency: this compound exhibits moderate antimicrobial activity compared to phenethyl caffeate (CAPE), which shows stronger inhibition of S. aureus and E. coli due to its phenethyl group enhancing cellular uptake . Cinnamyl caffeate demonstrates broader activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa), likely due to its cinnamyl group disrupting bacterial membranes .

Cinnamyl and phenethyl groups introduce planar rigidity and extended conjugation, enhancing binding to microbial enzymes or DNA .

Geographic and Source Variability :

- This compound is abundant in French propolis but absent in some Populus euramericana clones, indicating species- and region-specific biosynthesis .

- CAPE and cinnamyl caffeate show wider geographic distribution, correlating with their roles as universal propolis defense compounds .

Antioxidant Mechanisms: this compound’s catechol group (3,4-dihydroxy substitution) contributes to superior radical scavenging compared to mono-hydroxy analogues like benzyl ferulate .

Biologische Aktivität

Benzyl caffeate, a phenolic compound primarily derived from propolis, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The data presented herein is derived from various studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from caffeic acid and benzyl alcohol. Its chemical structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 198.19 g/mol

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. A study highlighted its ability to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Case Study: Antimicrobial Effects on MRSA

A study investigated the effectiveness of this compound in combination with antimicrobial blue light (aBL) against MRSA. The results indicated that this compound significantly enhanced the antibacterial activity of aBL, leading to a higher reduction in bacterial viability compared to aBL alone.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is particularly relevant in the context of chronic inflammatory diseases.

| Study | Method | Findings |

|---|---|---|

| HUVECs Model | Inhibited tube formation and reduced inflammation markers in endothelial cells. |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

In Vitro Studies

- This compound was shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs) through the activation of caspases, leading to reduced cell proliferation.

In Vivo Studies

- In a chick embryo chorioallantoic membrane (CAM) model, this compound significantly inhibited angiogenesis, suggesting its potential use in cancer therapy.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is essential for understanding its therapeutic applications. Studies indicate that it undergoes extensive metabolism, primarily through phase I and phase II metabolic pathways. Key findings include:

- Metabolic Pathways : Glucuronidation and sulfation are significant routes for the metabolism of this compound.

- Half-life : The compound exhibits a moderate half-life, which supports its potential for therapeutic use.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Benzyl caffeate undergoes hydrolysis under acidic or basic conditions, regenerating caffeic acid and benzyl alcohol. This reaction is critical for understanding its stability and degradation pathways.

| Reaction Conditions | Catalysts/Reagents | Products | Key Findings |

|---|---|---|---|

| Acidic hydrolysis (reflux) | H₂O, H₂SO₄ | Caffeic acid + Benzyl alcohol | Complete hydrolysis occurs within 4–6 hours at 80°C, confirmed by NMR. |

| Basic hydrolysis (reflux) | H₂O, NaOH | Caffeic acid + Benzyl alcohol | Faster reaction kinetics (2–3 hours) due to hydroxide ion nucleophilicity. |

Mechanism :

-

Acid-catalyzed : Protonation of the ester carbonyl group enhances electrophilicity, facilitating nucleophilic attack by water.

-

Base-catalyzed : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release products.

Nucleophilic Substitution Reactions

The benzyl group in this compound can be replaced by nucleophiles, enabling functionalization for derivative synthesis.

| Nucleophile | Conditions | Product | Applications |

|---|---|---|---|

| Amines | Base (e.g., K₂CO₃), 60°C | Caffeoyl amide derivatives | Enhanced bioavailability for pharmacological studies. |

| Thiols | Polar aprotic solvent | Caffeoyl thioester derivatives | Study of antioxidant activity modulation. |

Key Observations :

-

Substitution occurs regioselectively at the ester linkage, preserving the caffeoyl moiety’s integrity.

-

Reactions with amines yield amides with improved solubility profiles.

Oxidation and Reduction Pathways

This compound participates in redox reactions, influencing its biological and chemical properties.

Oxidation

-

Agents : KMnO₄, H₂O₂.

-

Outcome : Formation of quinone derivatives via oxidation of catechol groups in the caffeoyl moiety .

-

Significance : Quinones exhibit altered redox potential, impacting antioxidant efficacy .

Reduction

-

Agents : NaBH₄, LiAlH₄.

-

Outcome : Reduction of the ester carbonyl to a hydroxyl group, producing benzyl dihydrocaffeate .

Enzymatic Modifications

Lipases and esterases catalyze transesterification or hydrolysis under mild conditions, offering eco-friendly synthetic routes.

| Enzyme | Reaction Type | Conditions | Product |

|---|---|---|---|

| Thermomyces lanuginosus lipase | Transesterification | tert-Butanol, 60°C | Regioselective caffeoyl glucosides . |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and benzyl radicals (detected via TGA-MS).

-

Photodegradation : UV exposure induces cleavage of the ester bond, forming free radicals (EPR studies).

Q & A

Basic Research Questions

Q. What are the primary natural sources of benzyl caffeate, and how does variability in natural occurrence impact research reproducibility?

this compound is identified in plant exudates, such as propolis and Populus species, where it exhibits antimicrobial and antioxidant properties . However, its presence varies across plant clones (e.g., absence in some P. euramericana clones), introducing challenges in sourcing consistent material for bioactivity studies . To mitigate variability:

- Methodology : Use GC-MS or HPLC to quantify this compound in natural extracts and standardize extraction protocols (e.g., solvent polarity, temperature) .

- Reproducibility Tip : Include detailed geographic and taxonomic sourcing data in publications to contextualize findings .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

this compound (CAS 107843-77-6; C₁₆H₁₄O₄, MW 270.09) is typically characterized using:

- NMR : ¹H and ¹³C NMR to confirm the caffeoyl and benzyl ester moieties .

- HPLC-MS : Reverse-phase C18 columns with UV detection at 280 nm for quantification .

- GC-MS : For volatile derivatives, though derivatization may be required due to its phenolic structure .

- Reference Data : Cross-validate with NIST Chemistry WebBook spectral libraries .

Q. How can researchers ensure the purity of synthesized this compound?

Synthesis often involves esterification of caffeic acid with benzyl alcohol. Key steps:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

- Purity Validation :

- Safety : Follow protocols for handling corrosive agents (e.g., SOCl₂ or PCl₅ in synthesis) with PPE as per OSHA guidelines .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s antioxidant activity, and how can conflicting data across studies be resolved?

this compound’s antioxidant capacity stems from its dihydroxyphenyl group, which scavenges free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms . Discrepancies in reported IC₅₀ values may arise from:

- Experimental Design Variability : Differences in assay conditions (e.g., DPPH vs. ABTS assays, pH, solvent).

- Resolution Strategy :

- Advanced Techniques : Use ESR spectroscopy to directly detect radical quenching .

Q. How can researchers optimize this compound’s bioavailability for pharmacological studies?

Poor bioavailability due to low solubility and rapid metabolism limits in vivo efficacy. Strategies include:

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to enhance solubility and stability .

- Prodrug Design : Synthesize derivatives (e.g., glycosides) to improve absorption .

- Metabolic Studies : Use LC-MS/MS to track metabolites in plasma and tissues .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

Matrix interference and isomer coexistence (e.g., other caffeic acid esters) complicate quantification. Solutions:

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to isolate this compound .

- Advanced Chromatography : UPLC coupled with tandem MS (MRM mode) for high specificity .

- Data Validation : Spike recovery tests and use of internal standards (e.g., deuterated analogs) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting antimicrobial efficacy for this compound?

Discrepancies in MIC (Minimum Inhibitory Concentration) values may result from:

- Strain Variability : Differences in microbial resistance profiles .

- Synergistic Effects : Co-presence of other phenolics in crude extracts vs. pure compound testing .

- Methodological Fix : Conduct dual studies with isolated this compound and whole extracts, reporting both datasets .

Q. Methodological Best Practices

- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed methods and supplementary data .

- Safety Compliance : Use impervious gloves (nitrile) and chemical goggles during synthesis .

- Data Transparency : Report negative results and conflicting data to contextualize findings .

Eigenschaften

IUPAC Name |

benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVKQTNONPWVEL-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107843-77-6 | |

| Record name | Benzyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL CAFFEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.